molecular formula C11H9NO3 B12270346 2-(2-Nitroprop-1-enyl)-1-benzofuran

2-(2-Nitroprop-1-enyl)-1-benzofuran

Cat. No.: B12270346
M. Wt: 203.19 g/mol
InChI Key: PFYDARLUPBTVBB-SOFGYWHQSA-N
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Description

2-(2-Nitroprop-1-enyl)-1-benzofuran is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a prop-1-enyl chain, which is further connected to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitroprop-1-enyl)-1-benzofuran typically involves the condensation of 2-nitrobenzaldehyde with nitroethane in the presence of a base such as butylamine. The reaction is carried out in acetic acid (AcOH) at elevated temperatures (around 60°C) until the conversion of the aldehyde is complete . The resulting product is then purified by recrystallization from ethanol (EtOH).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitroprop-1-enyl)-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Nitroprop-1-enyl)-1-benzofuran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Nitroprop-1-enyl)-1-benzofuran involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, affecting the activity of enzymes involved in oxidative stress pathways. Additionally, the compound can act as a ligand, binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitroprop-1-enyl)-1-benzofuran is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties compared to other nitroalkenes. The benzofuran ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-[(E)-2-nitroprop-1-enyl]-1-benzofuran

InChI

InChI=1S/C11H9NO3/c1-8(12(13)14)6-10-7-9-4-2-3-5-11(9)15-10/h2-7H,1H3/b8-6+

InChI Key

PFYDARLUPBTVBB-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\C1=CC2=CC=CC=C2O1)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC2=CC=CC=C2O1)[N+](=O)[O-]

Origin of Product

United States

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